3-(1-methoxycyclobutyl)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-(1-methoxycyclobutyl)benzaldehyde typically involves the reaction of benzaldehyde with a methoxycyclobutyl derivative under specific conditions. One common method includes the use of anhydrous methanol and a catalyst such as hydrochloric acid to facilitate the reaction . The reaction mixture is allowed to stand at room temperature for several days, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
3-(1-methoxycyclobutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzaldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents
Scientific Research Applications
3-(1-methoxycyclobutyl)benzaldehyde is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Discovery: Its derivatives are explored for potential pharmaceutical applications.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-(1-methoxycyclobutyl)benzaldehyde exerts its effects involves its interaction with molecular targets through its functional groups. For instance, in nucleophilic addition reactions, the aldehyde group acts as an electrophile, facilitating the formation of new carbon-carbon bonds . The methoxycyclobutyl ring can also participate in various chemical transformations, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
3-(1-methoxycyclobutyl)benzaldehyde can be compared with other benzaldehyde derivatives such as:
3-Methoxybenzaldehyde: Similar in structure but lacks the cyclobutyl ring, making it less sterically hindered.
4-Methoxybenzaldehyde: Another isomer with the methoxy group in the para position, affecting its reactivity differently.
2-Methoxybenzaldehyde: The ortho isomer, which has different electronic and steric properties compared to this compound
These comparisons highlight the unique structural features of this compound, particularly the presence of the methoxycyclobutyl ring, which influences its chemical behavior and applications.
Properties
CAS No. |
2639452-10-9 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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